molecular formula C25H25ClN4O4 B11932569 Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride

Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride

Cat. No.: B11932569
M. Wt: 480.9 g/mol
InChI Key: CUMXORBICFYTPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride undergoes several types of chemical reactions:

Common reagents used in these reactions include copper catalysts for CuAAC and various solvents to facilitate the reactions. The major products formed depend on the specific reactants used in the CuAAC process .

Scientific Research Applications

Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride involves its role as a ligand for the E3 ubiquitin ligase cereblon. By binding to cereblon, the compound facilitates the ubiquitination and subsequent degradation of target proteins. This process is crucial in the design of PROTACs, which aim to selectively degrade disease-causing proteins .

Comparison with Similar Compounds

Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride is unique due to its specific incorporation of the cereblon ligand and its application in PROTAC design. Similar compounds include:

    Thalidomide: An earlier immunomodulatory drug that also targets cereblon but lacks the specific linker used in this compound.

    Pomalidomide: Another cereblon-targeting drug with different structural features.

    PROTAC MD-224: A specific PROTAC designed using this compound

These compounds share the common feature of targeting cereblon but differ in their specific applications and structural components.

Properties

Molecular Formula

C25H25ClN4O4

Molecular Weight

480.9 g/mol

IUPAC Name

4-amino-N-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynyl]benzamide;hydrochloride

InChI

InChI=1S/C25H24N4O4.ClH/c26-18-10-8-17(9-11-18)23(31)27-14-3-1-2-5-16-6-4-7-19-20(16)15-29(25(19)33)21-12-13-22(30)28-24(21)32;/h4,6-11,21H,1,3,12-15,26H2,(H,27,31)(H,28,30,32);1H

InChI Key

CUMXORBICFYTPG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCCNC(=O)C4=CC=C(C=C4)N.Cl

Origin of Product

United States

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